REACTION_CXSMILES
|
[Li][CH2:2]CCC.[F:6][C:7]1C=NC2[C:15]([CH:16]=1)=CC(OC)=CC=2.C[N:20]([CH:22]=O)[CH3:21].O.[CH2:25]1[CH2:29][O:28][CH2:27][CH2:26]1>>[F:6][C:7]1[CH:16]=[CH:15][C:21]2[N:20]=[CH:22][CH:2]=[CH:27][C:26]=2[C:25]=1[CH:29]=[O:28]
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
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FC=1C=NC2=CC=C(C=C2C1)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
aldehyde
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
820 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 5 minutes at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed in an ice-bath
|
Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
The reaction proceeded for 4 h
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred 30 min at −78° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to rt
|
Type
|
STIRRING
|
Details
|
stirred further 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The two layers were decanted
|
Type
|
EXTRACTION
|
Details
|
The aq. layer was extracted with EA (2×50 mL)
|
Type
|
WASH
|
Details
|
layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (Hept-EA 1-1)
|
Type
|
CUSTOM
|
Details
|
to afford first the starting material
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=2C=CC=NC2C=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |